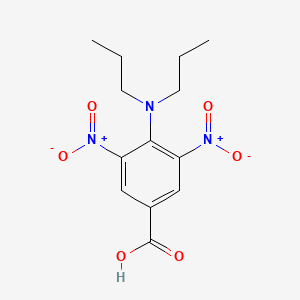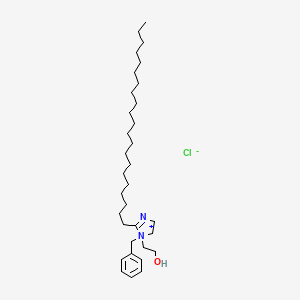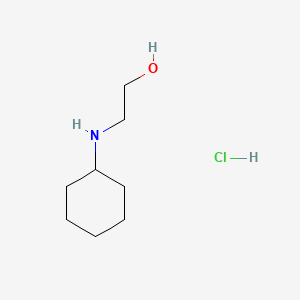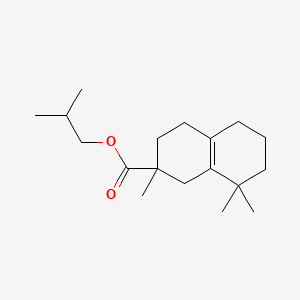
Hydrazine, ((1S)-1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, ((1S)-1-phenylethyl)- is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group (N2H4) attached to a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, ((1S)-1-phenylethyl)- typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the reduction of hydrazones, phenylhydrazones, azines, and tosylhydrazones using magnesium in methanol at ambient temperature . This method is favored due to its simplicity and high yield.
Industrial Production Methods
Industrial production of hydrazine and its derivatives often involves the oxidative coupling of imines, such as benzophenone imine, with molecular oxygen. This process is catalyzed by materials like Cu/CuOx/carbon derived from metal-organic frameworks under mild conditions . This method is considered environmentally friendly and economically efficient compared to traditional methods.
化学反応の分析
Types of Reactions
Hydrazine, ((1S)-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like hydrogen peroxide to form nitrogen gas and water.
Reduction: Can be reduced to form hydrazones and other derivatives.
Substitution: Reacts with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Magnesium in methanol, sodium borohydride.
Reaction Conditions: Ambient temperature, mild conditions for oxidative coupling.
Major Products Formed
Hydrazones: Formed by the reaction with aldehydes and ketones.
Nitrogen Gas and Water: Formed during oxidation reactions.
科学的研究の応用
Hydrazine, ((1S)-1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various hydrazones and azines.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Studied for its potential use in pharmaceuticals due to its biological activities.
Industry: Used in the production of foamed plastics, rocket propellants, and as a reducing agent.
作用機序
The mechanism of action of hydrazine, ((1S)-1-phenylethyl)- involves its interaction with molecular targets and pathways. It acts as a reducing agent, donating electrons to various substrates. In biological systems, it can interact with cellular components, leading to its antimicrobial and cytotoxic effects .
類似化合物との比較
Hydrazine, ((1S)-1-phenylethyl)- can be compared with other hydrazine derivatives such as:
Monomethylhydrazine (CH3NHNH2): Used as rocket fuel.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Also used as rocket fuel.
These compounds share similar chemical properties but differ in their specific applications and reactivity
特性
CAS番号 |
24292-42-0 |
|---|---|
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC名 |
[(1S)-1-phenylethyl]hydrazine |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m0/s1 |
InChIキー |
HHRZAEJMHSGZNP-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NN |
正規SMILES |
CC(C1=CC=CC=C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)





